Methyl 3-amino-2-carbamoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
METHYL 3-AMINO-2-CARBAMOYL-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of METHYL 3-AMINO-2-CARBAMOYL-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of various functional groups. Common reagents used in these reactions include methylating agents, amines, and carbamoylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamoyl groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
METHYL 3-AMINO-2-CARBAMOYL-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Similar compounds to METHYL 3-AMINO-2-CARBAMOYL-6-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE include other thieno[2,3-b]pyridine derivatives. These compounds share the same core structure but differ in the functional groups attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Some similar compounds include:
- METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE
- 3-AMINO-6-CHLOROPYRAZINE-2-CARBOXYLATE
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
Properties
Molecular Formula |
C20H23N3O6S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 3-amino-2-carbamoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H23N3O6S/c1-8-12(20(25)29-5)13(14-15(21)17(18(22)24)30-19(14)23-8)9-6-10(26-2)16(28-4)11(7-9)27-3/h6-7,13,23H,21H2,1-5H3,(H2,22,24) |
InChI Key |
JOTBQNZRZAUSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C(=O)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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